molecular formula C7H9NS2 B1338540 3,5-Bis(methylthio)pyridine CAS No. 70999-08-5

3,5-Bis(methylthio)pyridine

Cat. No.: B1338540
CAS No.: 70999-08-5
M. Wt: 171.3 g/mol
InChI Key: JHIPPVMKHQKIOR-UHFFFAOYSA-N
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Description

3,5-Bis(methylthio)pyridine is an organic compound with the molecular formula C₇H₉NS₂ It is characterized by the presence of two methylthio groups attached to the 3rd and 5th positions of a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(methylthio)pyridine typically involves the introduction of methylthio groups to a pyridine ring. One common method is the reaction of 3,5-dichloropyridine with sodium methylthiolate in a suitable solvent such as dimethylformamide (DMF) under reflux conditions. The reaction proceeds as follows:

3,5-dichloropyridine+2NaSCH3This compound+2NaCl\text{3,5-dichloropyridine} + 2 \text{NaSCH}_3 \rightarrow \text{this compound} + 2 \text{NaCl} 3,5-dichloropyridine+2NaSCH3​→this compound+2NaCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(methylthio)pyridine undergoes various chemical reactions, including:

    Oxidation: The methylthio groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The methylthio groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for the reduction of the pyridine ring.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 3,5-Bis(methylsulfinyl)pyridine or 3,5-Bis(methylsulfonyl)pyridine.

    Reduction: Formation of partially or fully hydrogenated pyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Bis(methylthio)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Bis(methylthio)pyridine involves its interaction with specific molecular targets. The methylthio groups can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The pyridine ring can interact with metal ions, making it a useful ligand in coordination chemistry. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyridine: Similar structure but with methyl groups instead of methylthio groups.

    3,5-Dichloropyridine: Precursor in the synthesis of 3,5-Bis(methylthio)pyridine.

    3,5-Bis(methylsulfinyl)pyridine: Oxidized form of this compound.

Uniqueness

This compound is unique due to the presence of two methylthio groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar pyridine derivatives.

Properties

IUPAC Name

3,5-bis(methylsulfanyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS2/c1-9-6-3-7(10-2)5-8-4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIPPVMKHQKIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CN=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30500189
Record name 3,5-Bis(methylsulfanyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70999-08-5
Record name 3,5-Bis(methylsulfanyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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